2-Benzylbenzoic acid
Overview
Description
2-Benzylbenzoic acid is an organic compound with the molecular formula C14H12O21. It is also known by other names such as 2-(Phenylmethyl)benzoic acid, 2-Benzylbenzoesäure (German), Acide 2-benzylbenzoïque (French), and Benzoic acid, 2-(phenylmethyl)-1.
Synthesis Analysis
The synthesis of 2-Benzylbenzoic acid is not explicitly mentioned in the search results. However, it’s worth noting that 2-Benzoylbenzoic Acid is used as a reagent in the synthesis of BzATP Triethylammonium Salt2.Molecular Structure Analysis
The molecular structure of 2-Benzylbenzoic acid consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms1. The average mass is 212.244 Da and the monoisotopic mass is 212.083725 Da1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Benzylbenzoic acid are not detailed in the search results. Further research in scientific literature may provide more information on this topic.Physical And Chemical Properties Analysis
2-Benzylbenzoic acid has a molecular weight of 212.244 Da1. More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
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Thermophysical Property Research
- Field : Physical Chemistry
- Application : 2-Benzylbenzoic acid is used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) has critically evaluated recommendations for various properties of this compound .
- Methods : The properties studied include triple point temperature, normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, and viscosity and thermal conductivity as functions of temperature and pressure .
- Results : The specific results are not provided in the source, but the data is used to understand the behavior of the compound under various conditions .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : 2-Benzylbenzoic acid is used as a reagent in organic synthesis .
- Methods : The specific methods of application in synthesis would depend on the reaction being performed. The compound could be used in its solid form or dissolved in a suitable solvent .
- Results : The outcomes would vary depending on the specific reaction. In general, the compound could be used to introduce the 2-benzylbenzoic acid moiety into a larger molecule .
- Synthesis of Schiff Base Metal Complexes
- Field : Inorganic Chemistry
- Application : 2-Benzylbenzoic acid is used in the synthesis of Schiff base metal complexes . These complexes have been studied for their antimicrobial activities and cytotoxicity .
- Methods : A Schiff base is derived from 4-nitro aniline and 2-benzoylbenzoic acid, and its Mn(II), Co(II) and Ni(II) complexes are synthesized and characterized based on their melting/decomposition temperature, solubility, magnetic and infrared analysis . Gravimetric analysis and Job’s method of continuous variation reveal that all metal complexes are in 1:2 metal-ligand ratios .
- Results : The cytotoxic analysis indicates that the Co(II) complex was more toxic with the LC50 value of 181.72 ug/ml than the other complexes . The Schiff base and its respective metal complexes showed significant activity against all isolates .
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Pharmaceutical Applications
- Field : Pharmaceutical Sciences
- Application : 2-Benzylbenzoic acid can be used in the development of pharmaceutical applications . While the specific use of 2-Benzylbenzoic acid is not mentioned, it’s worth noting that benzoic acid derivatives, such as this one, are often used in the development of pharmaceuticals due to their unique properties .
- Methods : The specific methods of application would depend on the pharmaceutical being developed . It could be used in its solid form, dissolved in a suitable solvent, or incorporated into a larger molecule .
- Results : The outcomes would vary depending on the specific pharmaceutical application. In general, the compound could be used to introduce the 2-benzylbenzoic acid moiety into a larger molecule, potentially altering its properties or biological activity .
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High Pressure Raman Spectroscopy
- Field : Physical Chemistry
- Application : 2-Benzylbenzoic acid, also known as o-phthalic acid, is used in high pressure Raman spectroscopy . This technique is used to study the behavior of molecules under high pressure .
- Methods : The compound is subjected to high pressures up to about 1 GPa, and its Raman spectrum is recorded . This provides information about the vibrational modes of the molecule, which can be affected by the high pressure .
- Results : The specific results are not provided in the source, but the data can be used to understand the behavior of the compound under high pressure .
Safety And Hazards
Safety data sheets suggest that 2-Benzylbenzoic acid may cause skin and eye irritation, and may cause respiratory irritation3. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound3.
Future Directions
The future directions of 2-Benzylbenzoic acid are not explicitly mentioned in the search results. However, its potential uses and applications could be further explored in various fields such as pharmaceuticals, chemical synthesis, and materials science.
Please note that this information is based on the available search results and may not be exhaustive. For a more detailed analysis, please refer to relevant scientific literature and databases.
properties
IUPAC Name |
2-benzylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESDHLLVLYZNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210104 | |
Record name | o-Benzylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylbenzoic acid | |
CAS RN |
612-35-1 | |
Record name | 2-(Phenylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Benzylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 612-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Benzylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-benzylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-BENZYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ9B53P0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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